molecular formula C22H27ClN2O5 B5159293 N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide

N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide

Cat. No. B5159293
M. Wt: 434.9 g/mol
InChI Key: YXIAQEPFRKLYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide, also known as CP-55,940, is a synthetic cannabinoid compound that has been widely used in scientific research to study the endocannabinoid system. It was first synthesized in the 1980s by Pfizer researchers and has since been used in various studies to understand the mechanism of action of cannabinoids and their potential therapeutic effects.

Mechanism of Action

N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide acts as a potent agonist of the CB1 receptor, binding to the receptor and activating downstream signaling pathways. This results in the release of neurotransmitters such as dopamine and serotonin, which can affect mood and behavior. This compound also has some affinity for the CB2 receptor, which is found primarily in the immune system and may play a role in inflammation and pain perception.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including modulation of pain perception, appetite regulation, and mood. It has been used in studies to investigate the effects of cannabinoids on these processes and to explore their potential as therapeutic agents for conditions such as chronic pain, epilepsy, and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide in scientific research is its potency as a CB1 receptor agonist, which allows for the precise modulation of cannabinoid signaling pathways. However, this potency can also be a limitation, as high doses of this compound can have toxic effects on cells and tissues. Additionally, the use of synthetic cannabinoids such as this compound may not fully replicate the effects of endogenous cannabinoids, which can vary in their activity and specificity for different receptor subtypes.

Future Directions

There are many potential future directions for research on N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide and other synthetic cannabinoids. One area of interest is the development of more specific agonists and antagonists for the CB1 and CB2 receptors, which could have therapeutic applications for a wide range of conditions. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids on the endocannabinoid system and the potential risks associated with their use. Finally, the use of synthetic cannabinoids in combination with other drugs or therapies may hold promise for the treatment of complex conditions such as chronic pain and epilepsy.

Synthesis Methods

The synthesis of N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with propionyl chloride to form 2-chloro-5-propionylaminobenzoic acid. This intermediate is then reacted with 3,4,5-triethoxybenzoyl chloride to form the final product, this compound. The synthesis is a multi-step process that requires careful handling of reagents and purification steps to obtain a high yield of pure product.

Scientific Research Applications

N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide has been widely used in scientific research to study the endocannabinoid system and its potential therapeutic effects. It is a potent agonist of the cannabinoid receptor CB1, which is found in the central nervous system and plays a role in pain perception, appetite regulation, and mood. This compound has been used in studies to investigate the effects of cannabinoids on these processes and to explore their potential as therapeutic agents for conditions such as chronic pain, epilepsy, and anxiety.

properties

IUPAC Name

N-[2-chloro-5-(propanoylamino)phenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O5/c1-5-20(26)24-15-9-10-16(23)17(13-15)25-22(27)14-11-18(28-6-2)21(30-8-4)19(12-14)29-7-3/h9-13H,5-8H2,1-4H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIAQEPFRKLYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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